1-[4-(1,3-Thiazol-2-yl)-1,4-diazepan-1-yl]prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(1,3-Thiazol-2-yl)-1,4-diazepan-1-yl]prop-2-en-1-one is a heterocyclic compound that contains both thiazole and diazepane rings. Thiazole derivatives are known for their wide range of biological activities, including antimicrobial, antitumor, and anti-inflammatory properties . The incorporation of a diazepane ring further enhances the compound’s potential for various pharmacological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(1,3-Thiazol-2-yl)-1,4-diazepan-1-yl]prop-2-en-1-one typically involves the reaction of a thiazole derivative with a diazepane precursor under specific conditions. One common method includes the use of α-halo carbonyl compounds and α-mercapto ketones . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like ethanol or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and real-time monitoring systems can optimize reaction conditions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
1-[4-(1,3-Thiazol-2-yl)-1,4-diazepan-1-yl]prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, often using halogenated reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenated reagents in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced thiazole derivatives.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antitumor activities.
Medicine: Potential use as a therapeutic agent for treating infections and cancer.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[4-(1,3-Thiazol-2-yl)-1,4-diazepan-1-yl]prop-2-en-1-one involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects . The diazepane ring may enhance the compound’s ability to cross cell membranes and reach intracellular targets .
Comparison with Similar Compounds
Similar Compounds
1-(1,3-Thiazol-2-yl)-2-(1,4-diazepan-1-yl)ethanone: Similar structure but different substitution pattern.
1-(1,3-Thiazol-2-yl)-3-(1,4-diazepan-1-yl)propan-1-one: Longer carbon chain between the thiazole and diazepane rings.
Uniqueness
1-[4-(1,3-Thiazol-2-yl)-1,4-diazepan-1-yl]prop-2-en-1-one is unique due to its specific arrangement of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds .
Properties
IUPAC Name |
1-[4-(1,3-thiazol-2-yl)-1,4-diazepan-1-yl]prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3OS/c1-2-10(15)13-5-3-6-14(8-7-13)11-12-4-9-16-11/h2,4,9H,1,3,5-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDWGOFGSKGZCHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCCN(CC1)C2=NC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.